molecular formula C10H10FIO B14333593 1-(4-Fluoro-2-iodophenyl)butan-1-one CAS No. 111790-35-3

1-(4-Fluoro-2-iodophenyl)butan-1-one

Cat. No.: B14333593
CAS No.: 111790-35-3
M. Wt: 292.09 g/mol
InChI Key: GDRPJAABIUZJMA-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-iodophenyl)butan-1-one is an organic compound with the molecular formula C10H10FIO It is a derivative of butanone, featuring a fluorine and iodine substituent on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(4-Fluoro-2-iodophenyl)butan-1-one can be synthesized through several synthetic routes. One common method involves the halogenation of 4-fluorophenylbutanone. The reaction typically involves the use of iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-iodophenyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The iodine atom can be substituted with other nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted phenylbutanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-2-iodophenyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-iodophenyl)butan-1-one involves its interaction with specific molecular targets. The fluorine and iodine substituents can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)butan-1-one: Lacks the iodine substituent, which can affect its reactivity and applications.

    1-(4-Iodophenyl)butan-1-one:

    4-Fluorobutyrophenone: A related compound with different substituents on the phenyl ring.

Uniqueness

1-(4-Fluoro-2-iodophenyl)butan-1-one is unique due to the presence of both fluorine and iodine substituents, which confer distinct chemical properties and reactivity. This dual substitution can enhance its utility in various synthetic and research applications, making it a valuable compound in the field of organic chemistry.

Properties

CAS No.

111790-35-3

Molecular Formula

C10H10FIO

Molecular Weight

292.09 g/mol

IUPAC Name

1-(4-fluoro-2-iodophenyl)butan-1-one

InChI

InChI=1S/C10H10FIO/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6H,2-3H2,1H3

InChI Key

GDRPJAABIUZJMA-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C=C(C=C1)F)I

Origin of Product

United States

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